molecular formula C21H23N3 B2886183 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline CAS No. 877818-50-3

6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline

Cat. No. B2886183
CAS RN: 877818-50-3
M. Wt: 317.436
InChI Key: FRGPHBMREVZMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine-containing compounds like “6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .


Molecular Structure Analysis

The molecular structure of “6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” is complex, with a piperidine ring attached to a quinazoline ring. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of "6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline" .

Scientific Research Applications

Synthesis of Bioactive Molecules

6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline: is a compound that can be used as a precursor in the synthesis of various bioactive molecules. Its piperidine moiety is a common feature in many pharmaceuticals, and its manipulation through various chemical reactions can lead to the development of new drugs with potential therapeutic applications .

Pharmacological Research

The piperidine derivatives are known to exhibit a wide range of pharmacological activities. As such, this compound can be used in pharmacological research to explore its efficacy in treating various conditions, including neurological disorders, due to the significance of piperidine derivatives in medicinal chemistry .

Development of Antiviral Agents

Piperidine derivatives have been studied for their antiviral properties. The structural complexity of 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline offers a framework that can be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs .

Anti-inflammatory Applications

The compound’s structure suggests potential anti-inflammatory properties, which could be harnessed in the development of anti-inflammatory medications. Research into its mechanism of action could provide insights into new therapeutic pathways for inflammation-related diseases .

Oncology and Cancer Treatment

Given the importance of quinazoline derivatives in cancer treatment, this compound may serve as a lead structure in the design of novel anticancer agents. Its phenylquinazoline part could interact with specific enzymes or receptors involved in cancer cell proliferation .

Neuropharmacology

The piperidine ring is a common motif in neuroactive compounds. Therefore, 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline could be valuable in the study of neurological diseases and the development of treatments targeting the central nervous system .

Future Directions

The future directions in the research of “6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” and similar compounds likely involve the development of more efficient synthesis methods , exploration of their pharmacological applications , and investigation of their mechanisms of action.

properties

IUPAC Name

6-methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3/c1-15-11-12-19-18(14-15)20(17-9-4-3-5-10-17)23-21(22-19)24-13-7-6-8-16(24)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPHBMREVZMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.